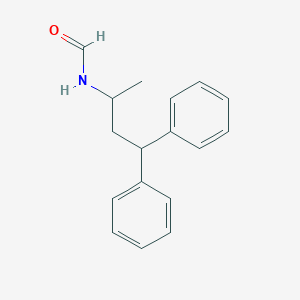
N-(1-Methyl-3,3-diphenylpropyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Methyl-3,3-diphenylpropyl)formamide, also known as this compound, is a useful research compound. Its molecular formula is C17H19NO and its molecular weight is 253.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Formates - Formamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
N-(1-Methyl-3,3-diphenylpropyl)formamide is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds.
- Intermediate for Antihypertensive Agents : The compound serves as a precursor in the synthesis of antihypertensive medications such as lercanidipine. Lercanidipine is a third-generation dihydropyridine calcium channel blocker used to treat hypertension, characterized by its prolonged action and selectivity for blood vessels . The synthesis process involves the conversion of this compound into N-methyl-3,3-diphenylpropylamine, which is crucial for producing lercanidipine .
Toxicological Studies
Research has been conducted to understand the metabolic pathways and toxicological effects of this compound.
- Metabolic Disposition : Studies in rats have shown that this compound undergoes metabolic transformations to form water-soluble metabolites such as N-acetyl-S-[N-(1-methyl-3,3-diphenylpropylcarbamoyl)]cysteine. These metabolites can be identified in urine and bile, indicating the compound's biotransformation and potential excretion pathways . The identification of these metabolites was achieved using advanced techniques like liquid chromatography-mass spectrometry (LC-MS) and fast atom bombardment mass spectrometry.
Analytical Chemistry
In analytical chemistry, this compound has been utilized in various studies focusing on its structural properties and interactions.
- Biotransformation Studies : The compound has been involved in biotransformation research to investigate the formation of S-linked conjugates. These studies help elucidate the mechanisms by which the compound interacts with biological systems and its potential effects on human health . Such studies are critical for understanding the safety and efficacy of pharmaceuticals derived from this compound.
Case Study 1: Synthesis of Lercanidipine
- Objective : To synthesize lercanidipine using this compound as an intermediate.
- Methodology : The process involves several steps including demethylation reactions and hydrolysis to yield the desired antihypertensive agent.
- Outcome : Successful synthesis demonstrated the efficacy of this compound as a valuable intermediate in pharmaceutical manufacturing.
Case Study 2: Toxicological Assessment
- Objective : To evaluate the metabolic fate of this compound in vivo.
- Methodology : Rats were administered the compound, and urine and bile were analyzed for metabolites.
- Outcome : Identification of key metabolites provided insights into potential toxicity and environmental impact, aiding regulatory assessments.
Eigenschaften
CAS-Nummer |
123795-30-2 |
|---|---|
Molekularformel |
C17H19NO |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
N-(4,4-diphenylbutan-2-yl)formamide |
InChI |
InChI=1S/C17H19NO/c1-14(18-13-19)12-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,13-14,17H,12H2,1H3,(H,18,19) |
InChI-Schlüssel |
LWFQQSPCHSMMQH-UHFFFAOYSA-N |
SMILES |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)NC=O |
Kanonische SMILES |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)NC=O |
Synonyme |
N-(1-methyl-3,3-diphenylpropyl)formamide N-(1-methyl-3,3-diphenylpropyl)formamide, (+-)-isomer NMDPF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















